8-Hydroxymianserin
Description
Synthesis Analysis
The synthesis of compounds related to 8-Hydroxymianserin often involves complex chemical reactions aimed at achieving high purity and specific configurations. For example, the preparation of enantiomers of trifluoromethanesulfonyloxymianserin, a compound related to mianserin, requires high-performance liquid chromatography (HPLC) for separation and catalytic hydrogenation for reduction, achieving high optical purity (Liao et al., 1998). This process reflects the complexity and precision needed in synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of 8-Hydroxymianserin-related compounds is characterized by specific functional groups that influence their chemical behavior and biological activity. For instance, 8-hydroxyquinolines possess a versatile ligand structure that allows them to form complexes with various metals, playing a significant role in coordination chemistry and offering a basis for the development of supramolecular sensors and devices (Albrecht et al., 2008).
Chemical Reactions and Properties
The chemical reactions and properties of 8-Hydroxymianserin and related compounds are diverse, with their reactivity and interactions influenced by their molecular structures. For example, the gold(I)-catalyzed cyclization of certain precursors to synthesize 8-hydroxy-3-substituted isocoumarins demonstrates the synthetic utility and broad substrate scope of these reactions, highlighting their relevance in producing complex organic compounds with potential medicinal applications (Mallampudi et al., 2017).
Physical Properties Analysis
The physical properties of compounds like 8-Hydroxymianserin, including solubility, melting point, and optical activity, are crucial for their application in medicinal chemistry. These properties are determined by the compound's molecular structure and influence its behavior in biological systems. While specific data on 8-Hydroxymianserin's physical properties are scarce, related research emphasizes the importance of these characteristics in drug development and synthesis.
Chemical Properties Analysis
The chemical properties, such as reactivity with other molecules, stability under various conditions, and potential for forming complexes with metals, are essential for understanding the functionality and application of 8-Hydroxymianserin-related compounds. The antioxidant and anti-inflammatory activities of compounds like 8-Hydroxydaidzein underline the therapeutic potential of hydroxylated compounds in treating oxidative stress and inflammation-related conditions (Kim et al., 2018).
properties
IUPAC Name |
5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-17-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-19-8-9-20-17-7-6-15(21)11-14(17)10-13-4-2-3-5-16(13)18(20)12-19/h2-7,11,18,21H,8-10,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMQIPGEXLWJTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30972746 | |
Record name | 2-Methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30972746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxymianserin | |
CAS RN |
57257-81-5 | |
Record name | 8-Hydroxymianserin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057257815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30972746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-HYDROXYMIANSERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD0R9QB6HD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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